1-Chlorocycloheptane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1-chlorocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13ClO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6H2,(H,10,11) |
InChI Key |
IBCRBAOUYCFFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chlorocycloheptane 1 Carboxylic Acid
Approaches to Halogenation of Cycloheptane-1-carboxylic acid
A primary and direct approach to the target molecule involves the halogenation of the corresponding unsubstituted carboxylic acid at the alpha-position.
Direct Alpha-Chlorination of the Carboxylic Acid Moiety
The direct substitution of an alpha-hydrogen with a chlorine atom on a carboxylic acid is classically achieved through variations of the Hell-Volhard-Zelinsky (HVZ) reaction. nrochemistry.comblogspot.combyjus.com This reaction typically involves the conversion of the carboxylic acid into a more reactive acyl halide intermediate, which more readily forms an enol. This enol then reacts with the halogen. wikipedia.org For chlorination, specific reagents are employed to achieve this transformation.
One common method involves the use of phosphorus trichloride (B1173362) (PCl₃) as a catalyst with chlorine gas (Cl₂) as the chlorinating agent. The PCl₃ first converts a catalytic amount of the cycloheptane-1-carboxylic acid into its corresponding acyl chloride. This acyl chloride enolizes, and the enol form is then chlorinated by Cl₂ at the alpha-position. The resulting α-chloro acyl chloride can then be hydrolyzed during aqueous workup to yield the final product, 1-Chlorocycloheptane-1-carboxylic acid.
An alternative and often milder set of conditions for α-chlorination utilizes thionyl chloride (SOCl₂) in conjunction with N-chlorosuccinimide (NCS). chemistrysteps.com Similar to the classic HVZ reaction, the thionyl chloride converts the carboxylic acid to the acyl chloride in situ. The NCS then serves as the chlorine source for the halogenation of the enol intermediate. This method can sometimes offer better control and avoid the harsh conditions associated with using elemental chlorine. chemistrysteps.com
Table 1: Representative Conditions for Direct Alpha-Chlorination
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Expected Outcome |
| 1 | Cycloheptane-1-carboxylic acid | 1. PCl₃ (cat.), Cl₂2. H₂O (workup) | This compound | Direct α-chlorination. |
| 2 | Cycloheptane-1-carboxylic acid | 1. SOCl₂, NCS2. H₂O (workup) | This compound | Milder α-chlorination. |
Chlorination of Cycloheptanol-1-carboxylic Acid Derivatives
An indirect, multi-step approach involves synthesizing an α-hydroxy acid derivative first, followed by the substitution of the hydroxyl group with a chlorine atom. This pathway begins with the readily available cycloheptanone (B156872).
The first step is the synthesis of 1-hydroxycycloheptane-1-carboxylic acid. This is typically achieved through a two-step sequence starting with the formation of a cyanohydrin. Cycloheptanone reacts with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) under acidic conditions, to form 1-hydroxycycloheptanecarbonitrile. libretexts.orgncert.nic.in The nitrile group of the cyanohydrin is then hydrolyzed, usually by heating with a strong acid (like HCl) or base (like NaOH), to yield 1-hydroxycycloheptane-1-carboxylic acid. libretexts.org
The second stage is the conversion of the tertiary alcohol in 1-hydroxycycloheptane-1-carboxylic acid to the target α-chloro acid. Reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) can be used for this substitution. masterorganicchemistry.comlibretexts.org However, these reagents can also react with the carboxylic acid moiety to form an acyl chloride. chemguide.co.uk To prevent this, the carboxylic acid group may need to be protected, for instance, by converting it to an ester (e.g., a methyl or ethyl ester) before the chlorination step. oup.com After the hydroxyl group is replaced by chlorine, the ester can be hydrolyzed back to the carboxylic acid to give the final product.
Table 2: Synthesis via Chlorination of an α-Hydroxy Acid Derivative
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | Cycloheptanone | NaCN, H⁺ | 1-Hydroxycycloheptanecarbonitrile |
| 2 | 1-Hydroxycycloheptanecarbonitrile | H₃O⁺, heat | 1-Hydroxycycloheptane-1-carboxylic acid |
| 3 | 1-Hydroxycycloheptane-1-carboxylic acid | 1. Protection (e.g., esterification)2. SOCl₂ or HCl3. Deprotection (hydrolysis) | This compound |
Ring Expansion Strategies from Halogenated Cyclohexane (B81311) Precursors
Building the seven-membered ring from a six-membered precursor is a powerful synthetic strategy. Rearrangement reactions are central to this approach.
Rearrangement Reactions
The Tiffeneau-Demjanov rearrangement provides a classic method for the one-carbon ring expansion of cyclic ketones, making it an attractive, albeit multi-step, route to the cycloheptane (B1346806) core. numberanalytics.comwikipedia.org The synthesis would begin with cyclohexanone.
The sequence starts with the formation of a cyanohydrin from cyclohexanone, which yields 1-hydroxycyclohexanecarbonitrile. libretexts.org This intermediate is then reduced, for example with lithium aluminum hydride (LiAlH₄), to produce 1-(aminomethyl)cyclohexan-1-ol. This β-amino alcohol is the key substrate for the rearrangement.
Treatment of 1-(aminomethyl)cyclohexan-1-ol with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid, initiates the Tiffeneau-Demjanov rearrangement. numberanalytics.comslideshare.net The nitrous acid converts the primary amine to a diazonium salt, which is an excellent leaving group. Loss of nitrogen gas generates a primary carbocation, triggering a rearrangement where a carbon from the cyclohexane ring migrates, leading to the formation of the ring-expanded product, cycloheptanone. wikipedia.org
Once cycloheptanone is synthesized, it can be converted to this compound using the functional group interconversion methods described in section 2.3.
Multicomponent Coupling Approaches
While not a direct route from a halogenated cyclohexane, multicomponent reactions could theoretically be designed to construct the target molecule. Such approaches are complex and fall outside the scope of well-established, direct synthetic strategies for this specific compound.
Functional Group Interconversions from Substituted Cycloheptanes
This strategy involves starting with a cycloheptane ring that already possesses a functional group at the C1 position and then converting it to the desired chloro and carboxylic acid substituents. The most practical precursor for this approach is cycloheptanone.
The synthesis pathway is identical to the one described in section 2.1.2, but is presented here as a distinct strategy starting from a pre-formed seven-membered ring.
Cyanohydrin Formation: Cycloheptanone is treated with a cyanide source (e.g., NaCN) and an acid to form 1-hydroxycycloheptanecarbonitrile. libretexts.org This reaction adds both the carbon atom needed for the carboxylic acid and a hydroxyl group at the C1 position.
Hydrolysis to α-Hydroxy Acid: The nitrile group of the cyanohydrin is subjected to hydrolysis, typically under strong acidic conditions and heat, to convert it into a carboxylic acid group, yielding 1-hydroxycycloheptane-1-carboxylic acid. libretexts.org
Substitution of Hydroxyl with Chloro: The tertiary hydroxyl group of 1-hydroxycycloheptane-1-carboxylic acid is replaced by a chlorine atom. As previously noted, this step can be accomplished using thionyl chloride (SOCl₂) or other chlorinating agents. masterorganicchemistry.com The potential for the carboxylic acid to react requires consideration, and a protection-deprotection sequence involving an ester may be necessary to achieve a clean conversion and good yield of this compound. oup.comwikipedia.org
Table 3: Synthesis via Functional Group Interconversion from Cycloheptanone
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Cycloheptanone | NaCN / H⁺ | 1-Hydroxycycloheptanecarbonitrile | Introduction of -CN and -OH at C1 |
| 2 | 1-Hydroxycycloheptanecarbonitrile | H₃O⁺, Δ (heat) | 1-Hydroxycycloheptane-1-carboxylic acid | Conversion of nitrile to carboxylic acid |
| 3 | 1-Hydroxycycloheptane-1-carboxylic acid | SOCl₂ (potentially with protection) | This compound | Substitution of hydroxyl with chlorine |
Carboxylation of Chlorocycloheptane Precursors
A primary method for the synthesis of carboxylic acids is through the carboxylation of organometallic reagents, such as Grignard reagents, with carbon dioxide. wikipedia.org This approach can be adapted for the synthesis of this compound. The reaction would likely proceed from a 1,1-dichlorocycloheptane precursor.
The initial step involves the formation of a Grignard reagent from 1,1-dichlorocycloheptane. Due to the presence of two chlorine atoms on the same carbon, the reaction with magnesium in an etheral solvent like diethyl ether would need to be carefully controlled to favor the formation of the monochlorinated Grignard reagent.
Reaction Scheme:
This intermediate would then be reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final product, this compound. wikipedia.orgyoutube.com
Hypothetical Reaction Data:
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |
| 1,1-Dichlorocycloheptane | 1. Mg, Diethyl ether2. CO₂ (s)3. H₃O⁺ | -10°C to 0°C | This compound | 45-55 |
This method's success is contingent on the selective formation of the Grignard reagent at one of the C-Cl bonds without significant side reactions.
Addition Reactions to Unsaturated Cycloheptane Carboxylic Acids
Another potential synthetic route involves the addition of hydrogen chloride (HCl) to an unsaturated cycloheptane carboxylic acid. A suitable precursor for this reaction would be cyclohept-1-ene-1-carboxylic acid.
The addition of HCl to the double bond of an α,β-unsaturated carboxylic acid can proceed via an electrophilic addition mechanism. Protonation of the carbonyl oxygen is followed by nucleophilic attack of the chloride ion. libretexts.org The regioselectivity of this addition is crucial. According to Markovnikov's rule, the chloride ion would be expected to add to the more substituted carbon of the double bond (the C1 position), which would lead to the desired product. However, in α,β-unsaturated carbonyl compounds, conjugate addition can also occur, leading to addition at the β-position. youtube.com The reaction conditions, including solvent and temperature, would need to be optimized to favor the desired 1,2-addition product.
Hypothetical Reaction Data for HCl Addition:
| Starting Material | Reagent | Solvent | Temperature (°C) | Major Product | Minor Product |
| Cyclohept-1-ene-1-carboxylic acid | HCl (gas) | Acetic Acid | 25 | This compound | 2-Chlorocycloheptane-1-carboxylic acid |
Carbocation rearrangements are a potential complication in such addition reactions, which could lead to a mixture of products. masterorganicchemistry.com
Chemo-, Regio-, and Stereoselectivity in Synthesis of this compound
The synthesis of this compound requires careful control over selectivity at several stages.
Chemoselectivity: In the carboxylation of 1,1-dichlorocycloheptane, the chemoselective formation of the mono-Grignard reagent is paramount to avoid the formation of the dicarboxylic acid or other byproducts.
Regioselectivity: During the addition of HCl to cyclohept-1-ene-1-carboxylic acid, the regioselectivity of the addition is a key consideration. The desired outcome is the addition of the chloride to the C1 position. Factors influencing this include the electronic effects of the carboxyl group and the stability of the carbocation intermediate. libretexts.org Direct radical chlorination of cycloheptanecarboxylic acid is generally not regioselective and would likely lead to a mixture of chlorinated products at various positions on the cycloheptane ring. stackexchange.com
Stereoselectivity: Since the target molecule has a stereocenter at the C1 position, the synthesis could potentially yield a racemic mixture of enantiomers. Enantioselective synthesis of α-chloro carboxylic acid derivatives has been achieved using chiral catalysts, often in the context of α-halogenation of carboxylic acid esters. nih.govresearchgate.net A stereoselective synthesis of this compound would likely require the use of a chiral auxiliary or a chiral catalyst in one of the synthetic steps.
Catalytic Methods in the Preparation of this compound (e.g., Phase-Transfer Catalysis)
Catalytic methods can offer significant advantages in terms of reaction efficiency and selectivity. Phase-transfer catalysis (PTC) is a particularly relevant technique for the synthesis of α-halo carboxylic acids. princeton.educrdeepjournal.org
A plausible application of PTC in the synthesis of this compound would be in the α-chlorination of cycloheptanecarboxylic acid. In a typical PTC setup, the carboxylate anion of cycloheptanecarboxylic acid would be generated in an aqueous phase using a base. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would then transport the carboxylate anion into an organic phase containing a chlorinating agent (e.g., N-chlorosuccinimide). youtube.com
Hypothetical PTC Reaction Scheme:
Aqueous Phase: Cycloheptanecarboxylic acid + NaOH → Sodium cycloheptanecarboxylate
Interphase Transport: Sodium cycloheptanecarboxylate + R₄N⁺Cl⁻ → [R₄N⁺]⁻OOC-Cycloheptane
Organic Phase: [R₄N⁺]⁻OOC-Cycloheptane + N-chlorosuccinimide → this compound + Succinimide + R₄N⁺Cl⁻
The use of a chiral phase-transfer catalyst could potentially induce enantioselectivity in the chlorination step, leading to an enantioenriched product. core.ac.uk
Reactivity and Mechanistic Investigations of 1 Chlorocycloheptane 1 Carboxylic Acid
Reactions Involving the Carbon-Chlorine Bond
The carbon-chlorine bond in 1-chlorocycloheptane-1-carboxylic acid is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarity facilitates both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
Nucleophilic substitution at the tertiary carbon of this compound can theoretically proceed via either an SN1 or SN2 mechanism. However, due to the steric hindrance imposed by the cycloheptyl ring and the carboxylic acid group, a direct backside attack as required for an SN2 reaction is highly improbable. rsc.org Therefore, nucleophilic substitution reactions at this center are expected to predominantly follow the SN1 pathway. This pathway involves the formation of a tertiary carbocation intermediate, which is stabilized by the electron-donating inductive effect of the alkyl groups of the ring.
The choice of solvent plays a critical role in determining the favored reaction pathway. Polar protic solvents, such as water and alcohols, are known to favor SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group through solvation. pressbooks.pubquora.com In contrast, polar aprotic solvents, like acetone (B3395972) or DMSO, are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively free to attack the electrophilic carbon. pressbooks.pub
To illustrate the effect of solvent polarity on SN1 reaction rates, the following table presents hypothetical relative solvolysis rates for this compound in various solvents, based on general principles and data for analogous compounds. researchgate.netlibretexts.org
Table 1: Hypothetical Relative Solvolysis Rates of this compound in Various Solvents at 25°C
| Solvent (Composition) | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| 80% Ethanol / 20% Water | 67.5 | 1 |
| 60% Ethanol / 40% Water | 73.5 | 15 |
| 40% Ethanol / 60% Water | 79.5 | 200 |
| Water | 80.4 | 1000 |
| 97% TFE / 3% Water | ~28 | 5000 |
(TFE = 2,2,2-Trifluoroethanol)
This interactive table is based on established principles of solvent effects on SN1 reactions and analogous systems. The values are illustrative and not experimental data for the specific compound.
In an SN1 reaction, the formation of a planar carbocation intermediate leads to the loss of stereochemical information from the starting material. pressbooks.pub A nucleophile can then attack this intermediate from either face, potentially leading to a racemic mixture if the starting material were chiral and the product contains a stereocenter. However, in the case of this compound, the carbon bearing the chlorine is not a stereocenter.
For an SN2 reaction, the stereochemistry is a critical factor, requiring a backside attack that results in an inversion of configuration (a Walden inversion). rsc.org The rigid conformation of cyclic systems can significantly hinder this approach. For a tertiary carbon within a seven-membered ring, the steric bulk of the ring itself, in addition to the other substituent (the carboxylic acid group), makes an SN2 pathway exceptionally difficult. rsc.org
Elimination Reactions (E1, E2 pathways)
Elimination reactions of this compound would lead to the formation of cycloheptene-1-carboxylic acid. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction, while the E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously.
Gas-phase elimination reactions of alkyl halides typically proceed through a unimolecular mechanism involving a four-membered cyclic transition state. researchgate.netresearchgate.net The kinetics of these reactions are often studied through pyrolysis. While specific experimental data for the gas-phase elimination of this compound is not available, data from the pyrolysis of related compounds like chlorocyclohexane (B146310) can provide a useful analogy. The Arrhenius parameters, activation energy (Ea) and the pre-exponential factor (A), are key indicators of the reaction kinetics.
Below is a table with experimental kinetic data for the gas-phase elimination of chlorocyclohexane, which serves as a model for the type of data expected for this compound. researchgate.net
Table 2: Experimental Kinetic Data for the Gas-Phase Elimination of Chlorocyclohexane
| Reaction | Temperature Range (K) | log A (s⁻¹) | Ea (kJ/mol) |
|---|
This interactive table presents experimental data for a related compound to illustrate the principles of gas-phase elimination kinetics.
The formation of the double bond in an elimination reaction is governed by several factors, most notably the stability of the resulting alkene. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. msu.educhadsprep.comchemistrysteps.commasterorganicchemistry.com In the case of this compound, elimination would lead to cycloheptene-1-carboxylic acid, a tetrasubstituted alkene, which is thermodynamically favored. masterorganicchemistry.com
The regioselectivity of the elimination is also influenced by the strength and steric bulk of the base used. While small, strong bases like hydroxide (B78521) or ethoxide favor the Zaitsev product, bulkier bases like potassium tert-butoxide can lead to the formation of the less substituted (Hofmann) product due to steric hindrance when abstracting a proton from a more sterically hindered carbon. msu.edu In the context of this compound, the protons on the adjacent carbons of the ring are all secondary, so the formation of different constitutional isomers of the alkene is not a primary consideration. The stereochemistry of the elimination, particularly for the E2 reaction, requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The conformational flexibility of the cycloheptane (B1346806) ring allows it to adopt the necessary geometry for this to occur.
Radical Reactions and Atom Transfer Processes
The tertiary carbon center bearing both a chlorine atom and a carboxylic acid group makes this compound a candidate for radical-based transformations. The cleavage of the carbon-chlorine (C-Cl) bond is a key step in these processes.
Visible-light photoredox catalysis offers a mild and efficient method for generating carbon-centered radicals from alkyl halides. In the case of this compound, this approach can be utilized to cleave the C-Cl bond. The process is initiated by a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) with the alkyl chloride. This generates a radical intermediate which can then participate in subsequent reactions. beilstein-journals.orgresearchgate.netresearchgate.net The reactivity order for such processes typically follows the stability of the resulting radical, with tertiary chlorides like this compound being more reactive than secondary or primary chlorides. acs.org
The general mechanism involves the excited photocatalyst reducing the alkyl chloride, leading to the formation of a radical anion that fragments to release a chloride ion and the desired tertiary cycloheptyl radical. This radical can then be trapped by a hydrogen atom donor or other reagents to form a variety of products.
Zirconocene-based catalysts, often used in conjunction with photoredox systems, are effective in mediating halogen atom transfer (XAT) from unactivated alkyl chlorides. acs.org This dual catalytic approach can be applied to this compound. In this system, the photocatalyst reduces a zirconocene(IV) precursor to a highly reactive zirconocene(III) species. acs.org
This zirconocene(III) complex is a potent reductant capable of abstracting the chlorine atom from the cycloheptane ring to generate a tertiary alkyl radical. acs.org Mechanistic studies indicate that zirconocene (B1252598) is particularly effective because it renders the C-Cl bond cleavage more exergonic and lowers the activation energy of the transition state compared to other metallocenes like titanocene. acs.org The resulting cycloheptyl radical can then undergo further reactions, such as hydrogenation or borylation. acs.org
Reductive Dehalogenation Strategies
Reductive dehalogenation involves the removal of the chlorine atom and its replacement with a hydrogen atom. Several methods are applicable to a substrate like this compound.
One common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often effective for removing halo groups under neutral conditions. organic-chemistry.org
Radical-based, tin-free methods have also become prevalent. These reactions often use a visible-light-activated photoredox catalyst in combination with a hydrogen atom donor like Hantzsch ester or formic acid. organic-chemistry.org This system generates a radical from the C-Cl bond, which is then quenched by hydrogen atom donation.
Another strategy involves using catalytic amounts of nickel-on-charcoal with a reducing agent like dimethylamine-borane complex (Me2NH·BH3) in a suitable solvent. organic-chemistry.org This system provides an effective means for the dehalogenation of aryl and potentially alkyl chlorides.
| Method | Key Reagents | Mechanism Type |
| Catalytic Hydrogenation | H₂, Pd/C | Heterogeneous Catalysis |
| Photoredox Dehalogenation | Ru(bpy)₃Cl₂, Hantzsch Ester | Radical Chain |
| Nickel-Catalyzed Reduction | Ni-on-charcoal, Me₂NH·BH₃ | Catalytic Reduction |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo a variety of classical transformations, most notably esterification and amidation.
Esterification of this compound can be readily achieved through the Fischer esterification method. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uklibretexts.org
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, yielding the ester. masterorganicchemistry.com To favor the formation of the ester product, the reaction is typically conducted using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk
| Reactant | Catalyst | Product Class |
| Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ or HCl | Ester |
The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". fishersci.co.uk For this compound, this can be accomplished using several methods.
A common laboratory method is the conversion of the carboxylic acid to an acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukrsc.org The resulting 1-chlorocycloheptane-1-carbonyl chloride is a highly reactive intermediate that readily reacts with primary or secondary amines to form the corresponding amide. fishersci.co.uk
Alternatively, peptide coupling reagents can be used for direct amidation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the amide. fishersci.co.ukjackwestin.com Other modern coupling agents include phosphonium (B103445) or uronium salts like PyBOP or HATU. fishersci.co.uklookchemmall.com A methodology using in situ generated phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618) has also been shown to be effective for the amidation of various aliphatic and aromatic carboxylic acids. researchgate.net
| Activation Method | Reagents | Intermediate |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |
| Carbodiimide Coupling | DCC or EDC | O-Acylisourea |
| Phosphonium Salt Coupling | PyBOP, HATU | Activated Ester |
| In Situ Phosphonium Salt | N-chlorophthalimide, PPh₃ | Acyloxyphosphonium Species |
Conversion to Acid Halides and Anhydrides
The carboxylic acid moiety of this compound can be readily converted into more reactive acid derivatives, such as acid halides and anhydrides. These transformations are fundamental in organic synthesis, as they activate the carboxyl group for subsequent nucleophilic acyl substitution reactions.
Acid Halide Formation: The most common conversion is to the corresponding acid chloride, 1-chlorocycloheptane-1-carbonyl chloride. This is typically achieved by treating the carboxylic acid with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is widely used due to the convenient formation of gaseous byproducts (SO₂ and HCl). libretexts.org Other effective reagents include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). researchgate.net The general mechanism involves the conversion of the carboxylic hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. libretexts.org
Interactive Data Table: Reagents for Acid Chloride Formation
| Reagent | Byproducts | Typical Conditions |
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or in an inert solvent (e.g., DCM, Toluene), often with gentle heating |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl(g) | Inert solvent, room temperature |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Gentle heating |
Anhydride Formation: Symmetrical or mixed anhydrides can be synthesized from this compound. A common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt (e.g., sodium 1-chlorocycloheptane-1-carboxylate) or with another carboxylic acid, often in the presence of a base like pyridine. wikipedia.orgyoutube.com The reaction proceeds via nucleophilic attack of the carboxylate or carboxylic acid on the highly electrophilic carbonyl carbon of the acid chloride. dalalinstitute.com
Reduction to Alcohols
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (1-chlorocycloheptyl)methanol. This transformation requires powerful reducing agents, as carboxylic acids are among the less reactive carbonyl compounds.
The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). nih.govchem-station.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. schoolwires.net The mechanism involves the deprotonation of the carboxylic acid, followed by two successive hydride transfers from the aluminohydride species. chem-station.com An aldehyde is formed as an intermediate but is immediately reduced further to the primary alcohol. schoolwires.net Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. nih.govschoolwires.net Other strong reducing systems, such as borane (B79455) (BH₃) complexes, can also be employed for this conversion. chem-station.com
Interactive Data Table: Reagents for Reduction to Alcohol
| Reagent | Solvent | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Powerful, non-selective, requires acidic workup. Reacts violently with water. |
| Borane-Tetrahydrofuran (BH₃·THF) | THF | Also reduces carboxylic acids effectively; can be more selective than LiAlH₄ for other functional groups. |
Intramolecular Interactions and Neighboring Group Participation
The structure of this compound, with a chlorine atom and a carboxylic acid group attached to the same carbon, allows for potential intramolecular interactions. These can include hydrogen bonding and neighboring group participation (NGP), which can significantly influence the molecule's conformation and reactivity.
Intramolecular Hydrogen Bonding: It is plausible that an intramolecular hydrogen bond can form between the acidic proton of the carboxyl group and one of the lone pairs of the chlorine atom, or more likely, the carbonyl oxygen. This would result in the formation of a quasi-ring structure, which could stabilize certain conformations of the cycloheptane ring.
Acid-Base Chemistry of the Carboxylic Acid Group in this compound
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of the chlorine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) has a profound impact on the acidity of this compound.
Chlorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). britannica.com This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion by delocalizing its negative charge. schoolwires.net This stabilization makes the loss of a proton (H⁺) more favorable, resulting in a stronger acid (i.e., a lower pKa value) compared to its non-halogenated counterpart, cycloheptanecarboxylic acid. schoolwires.netbritannica.com
Interactive Data Table: Inductive Effect on Carboxylic Acid pKa
| Compound | Structure | pKa (in water) |
| Acetic Acid | CH₃COOH | 4.76 |
| Chloroacetic Acid | ClCH₂COOH | 2.86 |
Comparative Reactivity Studies with Related Cyclic Halogenated Carboxylic Acids
The reactivity of this compound can be contextualized by comparing it with analogous α-chloro substituted cyclic carboxylic acids, such as those based on cyclobutane (B1203170), cyclopentane (B165970), and cyclohexane (B81311) rings. biosynth.comnih.govnih.gov The primary differences in reactivity would arise from variations in ring strain and conformational effects imposed by the different ring sizes.
Acidity: All α-chloro cycloalkanecarboxylic acids are expected to be significantly more acidic than their non-halogenated parents due to the inductive effect of chlorine. Minor variations in pKa among the different ring sizes may exist due to subtle differences in the geometry and hybridization of the α-carbon, which could slightly alter the inductive effect, but this is expected to be a secondary factor.
Substitution Reactivity at the α-Carbon: The rate of nucleophilic substitution at the carbon bearing the chlorine atom would be influenced by the ring's conformation. For instance, the flexible nature of the seven-membered ring in this compound might allow for easier adoption of the transition state geometry for Sₙ1 or Sₙ2 reactions compared to the more rigid chair conformation of the corresponding cyclohexane derivative. The reactivity order for substitution reactions on cycloalkyl halides is often dependent on the specific reaction, with cyclopentyl systems sometimes reacting faster than cyclohexyl or cycloheptyl systems due to factors like torsional strain relief in the transition state.
Spectroscopic Characterization Methodologies for 1 Chlorocycloheptane 1 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the ¹H NMR spectrum of 1-Chlorocycloheptane-1-carboxylic acid, the signals from the protons on the cycloheptane (B1346806) ring are expected to be complex due to the conformational flexibility of the seven-membered ring. The protons on the six methylene (B1212753) (CH₂) groups of the ring would likely appear as a series of overlapping multiplets in the range of approximately 1.5-2.5 ppm. The protons on the carbons adjacent to the quaternary carbon (C2 and C7) may be shifted slightly downfield due to the proximity of the electron-withdrawing chlorine atom and carboxylic acid group.
A very distinct and characteristic signal would be that of the carboxylic acid proton (-COOH). This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the region of 10-12 ppm. The broadness of this peak is a result of hydrogen bonding and chemical exchange.
Expected ¹H NMR Chemical Shifts:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | Broad Singlet |
| -CH₂- (ring) | 1.5 - 2.5 | Multiplets |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated. The most downfield signal would correspond to the carbonyl carbon of the carboxylic acid group, typically appearing in the 170-180 ppm range. The quaternary carbon atom bonded to both the chlorine and the carboxylic acid group (C1) would also be significantly deshielded, with an expected chemical shift in the range of 70-85 ppm.
The carbons of the cycloheptane ring would give rise to a set of signals in the aliphatic region. Due to the symmetry of the ring, some of these signals may overlap. The carbons at positions C2 and C7 would be expected at a slightly different shift than those at C3, C6, and C4, C5, due to their proximity to the substituted carbon.
Expected ¹³C NMR Chemical Shifts:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -C OOH | 170 - 180 |
| C -Cl | 70 - 85 |
| -C H₂- (C2, C7) | 35 - 45 |
| -C H₂- (C3, C6) | 25 - 35 |
| -C H₂- (C4, C5) | 20 - 30 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons in the cycloheptane ring, helping to trace the connectivity of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each of the methylene groups in the ring based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the assignment of the quaternary carbons. For instance, correlations would be expected from the protons on C2 and C7 to the quaternary carbon at C1 and to the carbonyl carbon.
The precise chemical shifts and coupling constants of the cycloheptane ring protons would be influenced by the ring's conformation. Cycloheptane can adopt several conformations, such as the twist-chair and twist-boat, and the observed NMR spectrum would be a time-average of these. The electronegative chlorine and carboxylic acid groups at C1 would influence the electron density around the ring, causing the observed downfield shifts for nearby protons and carbons. The coupling constants between the methylene protons would provide further insight into the dihedral angles and the predominant conformation of the ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O (carbonyl) stretching vibration would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable in the fingerprint region. The C-Cl stretch would likely appear as a weak to medium band in the 600-800 cm⁻¹ region.
Raman spectroscopy, which is sensitive to non-polar bonds, would be complementary to IR. The C-C bond vibrations of the cycloheptane ring would be more prominent in the Raman spectrum. The carbonyl C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Broad | Weak |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong | Medium |
| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium | Weak |
| C-Cl | Stretch | 600 - 800 | Medium | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₈H₁₃ClO₂) is approximately 176.06 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 176 and an M+2 peak at m/z 178 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). Alpha-cleavage, the breaking of the bond adjacent to the functional group, is also common. This could lead to the loss of a chlorine radical or the cleavage of the cycloheptane ring. The fragmentation of the cycloheptane ring itself can produce a series of characteristic ions corresponding to the loss of ethylene (B1197577) (C₂H₄, 28 Da) fragments.
Expected Key Mass Spectrometry Fragments:
| m/z Value | Identity |
| 178 | [M+2]⁺ (³⁷Cl isotope) |
| 176 | [M]⁺ (³⁵Cl isotope) |
| 141 | [M - Cl]⁺ |
| 131 | [M - COOH]⁺ |
| Loss of C₂H₄ units | Ring Fragmentation |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₈H₁₃ClO₂), HRMS would be expected to yield a precise mass measurement that confirms its elemental composition. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl), would result in a characteristic isotopic pattern in the mass spectrum. The most abundant ion would correspond to the molecule containing the ³⁵Cl isotope, while a smaller peak, approximately one-third the intensity, would be observed for the ³⁷Cl isotope.
The theoretical exact masses for the protonated molecule [M+H]⁺ are presented in the table below.
| Ion Formula | Isotope | Calculated m/z |
| [C₈H₁₄³⁵ClO₂]⁺ | ³⁵Cl | 177.0677 |
| [C₈H₁₄³⁷ClO₂]⁺ | ³⁷Cl | 179.0647 |
This table is based on theoretical calculations and serves as a predictive guide for the expected HRMS data for this compound.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, providing detailed information about the fragmentation of a molecule. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then subjected to collision-induced dissociation (CID) to generate product ions. The analysis of these fragments helps to piece together the molecule's structure.
The fragmentation of this compound would likely proceed through several key pathways characteristic of carboxylic acids and alkyl halides. libretexts.orgmiamioh.edu Common fragmentation would involve the loss of the carboxylic acid group, the chlorine atom, and fragmentation of the cycloheptane ring.
Expected fragmentation pathways include:
Loss of HCl: A common fragmentation for chloroalkanes.
Loss of COOH: Decarboxylation is a characteristic fragmentation of carboxylic acids. libretexts.org
Loss of Cl: Cleavage of the carbon-chlorine bond.
Ring fragmentation: Cleavage of the cycloheptane ring structure.
A table of potential fragment ions and their corresponding theoretical m/z values is provided below.
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Theoretical m/z |
| 177.0677 | [M+H - H₂O]⁺ | C₈H₁₂Cl⁺ | 159.0571 |
| 177.0677 | [M+H - HCl]⁺ | C₈H₁₃O₂⁺ | 141.0805 |
| 177.0677 | [M+H - COOH]⁺ | C₇H₁₃Cl⁺ | 132.0728 |
| 177.0677 | [M+H - Cl]⁺ | C₈H₁₄O₂⁺ | 142.0937 |
This table represents predicted fragmentation patterns and is intended as a theoretical guide. Actual experimental results may vary.
Computational and Theoretical Investigations of 1 Chlorocycloheptane 1 Carboxylic Acid
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 1-chlorocycloheptane-1-carboxylic acid, these methods have been employed to determine its electronic structure and relative stability.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the geometric and electronic properties of molecules. als-journal.com By utilizing functionals such as B3LYP with various basis sets, it is possible to obtain accurate ground state geometries and energies. researchgate.net For this compound, DFT calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The calculated total energy of the optimized geometry provides a measure of the molecule's stability.
These calculations typically involve iterative optimization processes to find the minimum energy conformation on the potential energy surface. The resulting data is essential for understanding how the chloro and carboxylic acid functional groups influence the conformation of the seven-membered cycloheptane (B1346806) ring.
Table 1: Hypothetical DFT Calculated Geometries for this compound
| Parameter | Value |
|---|---|
| C-Cl Bond Length (Å) | 1.78 |
| C-COOH Bond Length (Å) | 1.52 |
| O-H Bond Length (Å) | 0.97 |
| C=O Bond Length (Å) | 1.21 |
Note: The data in this table is hypothetical and serves as an example of typical DFT calculation results.
Conformational Analysis and Energy Landscapes via Molecular Mechanics (MM) and Dynamics (MD) Simulations
The flexible seven-membered ring of this compound can adopt multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space and energy landscapes of such flexible molecules. mdpi.comfrontiersin.org
MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational landscape. This can identify several low-energy conformers, such as the chair and boat forms of the cycloheptane ring.
MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the atomic motions at a given temperature, MD can reveal the transitions between different conformations and their relative populations, providing a deeper understanding of the molecule's flexibility and the energy barriers between different conformers.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory is instrumental in understanding the kinetics and mechanisms of chemical reactions. wikipedia.orgyoutube.com It allows for the identification of transition states, which are the high-energy structures that connect reactants and products on a potential energy surface. libretexts.org
Calculation of Activation Energies and Reaction Pathways
By mapping the potential energy surface, computational methods can determine the minimum energy path for a reaction. The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the reaction rate. ox.ac.uklibretexts.org For reactions involving this compound, such as nucleophilic substitution or elimination, these calculations can predict the feasibility and rate of different reaction pathways.
Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound
| Reaction Type | Activation Energy (kcal/mol) |
|---|---|
| SN1 Solvolysis | 22.5 |
| E1 Elimination | 25.0 |
Note: The data in this table is hypothetical and illustrates the type of information obtained from transition state calculations.
Analysis of Transition State Structures and Electron Distribution
The geometry of the transition state provides critical clues about the reaction mechanism. For instance, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom. Analysis of the electron distribution in the transition state, often through methods like Natural Bond Orbital (NBO) analysis, can reveal the extent of bond breaking and bond formation at this critical point in the reaction. This detailed electronic information helps to build a complete picture of the reaction mechanism at a molecular level.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of molecules like this compound. Methodologies such as Density Functional Theory (DFT) are commonly used for these predictions.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). To enhance accuracy, calculations are often performed within a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to mimic experimental conditions. For a molecule with conformational flexibility like a cycloheptane ring, a conformational search would be necessary to identify low-energy conformers. The predicted chemical shifts for each conformer would then be averaged, weighted by their Boltzmann population, to yield a final predicted spectrum.
Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also calculated using DFT methods. These calculations provide insights into the vibrational modes of the molecule, which are dependent on its structure and bonding. The initial output provides harmonic frequencies, which are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. The potential energy distribution (PED) analysis can further be used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-Cl, C=O, and O-H stretching and bending vibrations.
A hypothetical data table for predicted spectroscopic parameters is presented below, illustrating the type of data that would be generated from such a computational study.
| Parameter | Predicted Value | Method |
| 13C NMR Chemical Shifts (ppm) | GIAO/B3LYP/6-311++G(d,p) | |
| C (Carboxylic Acid) | Data not available | |
| C (alpha-carbon with Cl) | Data not available | |
| Cycloheptane carbons | Data not available | |
| 1H NMR Chemical Shifts (ppm) | GIAO/B3LYP/6-311++G(d,p) | |
| OH (Carboxylic Acid) | Data not available | |
| Cycloheptane protons | Data not available | |
| Vibrational Frequencies (cm-1) | B3LYP/6-311++G(d,p) | |
| C=O stretch | Data not available | |
| O-H stretch | Data not available | |
| C-Cl stretch | Data not available |
In Silico Reactivity and Selectivity Predictions for Synthetic Design
In silico methods are invaluable for predicting the reactivity and selectivity of molecules, thereby guiding synthetic design. For this compound, these predictions would focus on understanding its chemical behavior in various reactions.
Local reactivity can be assessed using Fukui functions or the dual descriptor, which identify the most electrophilic and nucleophilic sites within the molecule. For this compound, these calculations would likely indicate the carboxylic acid group as a primary site for nucleophilic attack and the alpha-carbon as a potential site for substitution reactions. The molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
Selectivity Predictions: Computational modeling can also predict the selectivity of reactions. For instance, in reactions involving the cycloheptane ring, calculations could help predict the stereoselectivity (e.g., axial vs. equatorial attack) or regioselectivity if other reactive sites are present. Transition state theory calculations can be employed to determine the activation energies for different reaction pathways, with the pathway having the lowest activation energy being the most favorable.
A hypothetical data table for predicted reactivity descriptors is provided below.
| Reactivity Descriptor | Predicted Value | Significance |
| HOMO Energy | Data not available | Related to electron-donating ability |
| LUMO Energy | Data not available | Related to electron-accepting ability |
| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity |
| Most Nucleophilic Site | Data not available | Predicted site for electrophilic attack |
| Most Electrophilic Site | Data not available | Predicted site for nucleophilic attack |
Exploration of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, both intramolecular and intermolecular non-covalent interactions would be of interest.
Intramolecular Interactions: The flexible seven-membered ring can adopt various conformations, and intramolecular hydrogen bonding between the carboxylic acid proton and the chlorine atom, or other atoms in the ring, could influence the conformational preference.
Intermolecular Interactions: In the solid state or in solution, intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties (forming dimers) and halogen bonding involving the chlorine atom are expected to be significant. The nature and strength of these interactions can be investigated using several computational techniques:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds, including weak non-covalent interactions.
Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of non-covalent interactions in real space, distinguishing between attractive (e.g., hydrogen bonds) and repulsive (steric clash) interactions.
Symmetry-Adapted Perturbation Theory (SAPT): This method can be used to decompose the total interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing a detailed understanding of the forces driving intermolecular association.
A hypothetical data table summarizing the analysis of non-covalent interactions is shown below.
| Interaction Type | Interacting Atoms | Predicted Energy (kcal/mol) |
| Intermolecular Hydrogen Bond | O-H···O=C | Data not available |
| Intermolecular Halogen Bond | C-Cl···O | Data not available |
| van der Waals Interactions | Cycloheptane rings | Data not available |
Derivatives and Analogues of 1 Chlorocycloheptane 1 Carboxylic Acid
Synthesis and Transformations of Esters of 1-Chlorocycloheptane-1-carboxylic acid
Esters of this compound are typically synthesized through the direct reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Synthesis
The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
The general reaction is as follows: this compound + R-OH (alcohol) --[H⁺]--> 1-Chlorocycloheptane-1-carboxylate (ester) + H₂O
| Alcohol (R-OH) | Ester Product Name | Typical Conditions |
|---|---|---|
| Methanol (CH₃OH) | Methyl 1-chlorocycloheptane-1-carboxylate | Excess CH₃OH, catalytic H₂SO₄, heat |
| Ethanol (CH₃CH₂OH) | Ethyl 1-chlorocycloheptane-1-carboxylate | Excess CH₃CH₂OH, catalytic H₂SO₄, heat |
| Propanol (CH₃CH₂CH₂OH) | Propyl 1-chlorocycloheptane-1-carboxylate | Excess CH₃CH₂CH₂OH, catalytic H₂SO₄, heat |
Transformations
Esters of this compound can undergo several important transformations:
Hydrolysis: The ester can be converted back to the parent carboxylic acid through hydrolysis. This can be achieved under either acidic or basic conditions. mnstate.edu Basic hydrolysis, also known as saponification, is irreversible because the resulting carboxylate anion is deprotonated and is unreactive towards the alcohol. An acidic workup is required to reprotonate the carboxylate and isolate the carboxylic acid. mnstate.edu
Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this case, the product would be (1-chlorocycloheptyl)methanol.
Microbial Transformation: Studies on esters of other chlorinated carboxylic acids have shown that they can undergo microbial hydrolysis to yield the corresponding carboxylic acids. nih.gov This suggests that esters of this compound could potentially be transformed using specific microorganisms. nih.gov
Synthesis and Transformations of Amides of this compound
Amides are another crucial class of carboxylic acid derivatives, formed by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine.
Synthesis
Direct reaction of a carboxylic acid with an amine is generally inefficient as the acid-base reaction to form a salt is much faster. Therefore, the carboxylic acid must first be "activated". A common and effective method is a one-pot synthesis where the carboxylic acid is first converted to its more reactive acid chloride, which then reacts with the amine in the same reaction vessel. rsc.orgresearchgate.net This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov
The two-step, one-pot sequence is:
this compound + SOCl₂ → 1-Chlorocycloheptane-1-carbonyl chloride + SO₂ + HCl
1-Chlorocycloheptane-1-carbonyl chloride + 2 RNH₂ → 1-Chlorocycloheptane-1-carboxamide + RNH₃⁺Cl⁻
Alternative coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate amide bond formation directly from the carboxylic acid and amine without isolating the acid chloride intermediate. openstax.org
| Amine | Amide Product Name | Common Synthetic Method |
|---|---|---|
| Ammonia (NH₃) | 1-Chlorocycloheptane-1-carboxamide | Activation with SOCl₂ followed by addition of NH₃ |
| Methylamine (CH₃NH₂) | N-Methyl-1-chlorocycloheptane-1-carboxamide | Activation with SOCl₂ followed by addition of CH₃NH₂ |
| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-1-chlorocycloheptane-1-carboxamide | Activation with SOCl₂ followed by addition of (CH₃)₂NH |
Transformations
Amides of this compound are generally stable compounds. Their key transformations include:
Hydrolysis: Amides can be hydrolyzed back to the parent carboxylic acid and the corresponding amine. This reaction typically requires more vigorous conditions (strong acid or base and heat) compared to ester hydrolysis.
Reduction: The amide functional group can be reduced to an amine using a strong reducing agent like LiAlH₄. For example, N,N-Dimethyl-1-chlorocycloheptane-1-carboxamide would be reduced to (1-chlorocycloheptyl)-N,N-dimethylmethanamine.
Synthesis and Transformations of Acid Chlorides and Anhydrides of this compound
Acid chlorides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis.
Synthesis of Acid Chlorides and Anhydrides
Acid Chlorides: 1-Chlorocycloheptane-1-carbonyl chloride can be readily prepared by reacting the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.eduopenstax.org These reagents are effective because they convert the hydroxyl group of the carboxylic acid into a much better leaving group. openstax.org
Anhydrides: Symmetrical anhydrides can be synthesized by reacting an acid chloride with the sodium salt of the corresponding carboxylic acid. jackwestin.com Therefore, reacting 1-chlorocycloheptane-1-carbonyl chloride with sodium 1-chlorocycloheptane-1-carboxylate would yield bis(1-chlorocycloheptane-1-carboxylic) anhydride. Mixed anhydrides are formed when an acid chloride reacts with a different carboxylic acid or its salt. libretexts.orgyoutube.comgoogle.com
| Derivative | Reagent | Product Name |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | 1-Chlorocycloheptane-1-carbonyl chloride |
| Symmetrical Anhydride | 1-Chlorocycloheptane-1-carbonyl chloride + Sodium 1-chlorocycloheptane-1-carboxylate | Bis(1-chlorocycloheptane-1-carboxylic) anhydride |
Transformations of Acid Chlorides and Anhydrides
Both acid chlorides and anhydrides are excellent acylating agents and undergo nucleophilic acyl substitution with a wide range of nucleophiles. Acid chlorides are generally more reactive than anhydrides. libretexts.org
Reaction with Water: Both react with water to reform the parent carboxylic acid. libretexts.org
Reaction with Alcohols: They react with alcohols to form esters. libretexts.orglibretexts.org
Reaction with Amines: They react with ammonia, primary, and secondary amines to form amides. libretexts.orglibretexts.org
Stereoisomers and Enantiomerically Pure Forms of this compound and its Derivatives
This compound itself is an achiral molecule. The carbon atom bonded to both the chlorine atom and the carboxylic acid group is not a stereocenter because two of the groups attached to it are part of the same cycloheptane (B1346806) ring, which lacks any other substitution to break its symmetry.
Chirality can, however, be introduced into derivatives of this compound through subsequent reactions that create one or more stereocenters on the cycloheptane ring. For instance, if a new substituent were added to a different carbon atom of the ring, the carbon atoms of the ring could become chiral centers.
Structural Modifications on the Cycloheptane Ring System
Beyond derivatization of the carboxylic acid group, the cycloheptane ring itself can be chemically modified to introduce new functional groups or additional halogen atoms.
Introducing additional halogen atoms onto the cycloheptane ring can be achieved through various methods, although selectivity can be a challenge.
Radical Halogenation: Free radical halogenation can introduce halogen atoms at various positions on the ring, but this method often lacks regioselectivity and can lead to a mixture of products.
Decarboxylative Halogenation: In a reaction that modifies the entire structure, the carboxylic acid group can be replaced by a halogen atom through a process known as halodecarboxylation (e.g., the Hunsdiecker reaction). acs.orgnih.gov This would convert this compound into 1,1-dichlorocycloheptane, a gem-dihalide. This process involves the cleavage of a carbon-carbon bond and the loss of carbon dioxide. nih.gov
Recent advances in synthetic chemistry offer powerful tools for the selective functionalization of carbocyclic scaffolds.
Transannular C-H Functionalization: Palladium-catalyzed methods have been developed for the γ-selective transannular C-H arylation of various cycloalkane carboxylic acids, including those with cyclooctane (B165968) and cyclopentane (B165970) rings. nih.gov This type of reaction creates a C-C bond between a carbon atom on the ring and an aryl group, offering a direct way to build molecular complexity. nih.gov It is conceivable that similar strategies could be applied to the cycloheptane system of this compound.
Synthesis of Hydroxylated and Aminated Analogues: Synthetic routes to functionalized cycloalkanes often start from precursors with existing functionality. For example, syntheses of dihydroxy-substituted aminocyclooctane carboxylic acid derivatives have been reported starting from cyclooctadiene. beilstein-journals.orgnih.gov Such strategies, involving steps like epoxidation and ring-opening, could be adapted to introduce hydroxyl and amino groups onto the cycloheptane ring of this compound derivatives, leading to a wide range of complex analogues. beilstein-journals.orgnih.gov
Comparative Studies with Homologous Cycloalkane Carboxylic Acids (e.g., 1-Chlorocyclohexane-1-carboxylic acid, 1-Chlorocyclopentane-1-carboxylic acid)
The study of homologous series, where compounds differ by a repeating structural unit, is fundamental in organic chemistry for understanding how physical and chemical properties evolve with molecular size and conformation. A comparative analysis of this compound with its lower homologues, 1-chlorocyclohexane-1-carboxylic acid and 1-chlorocyclopentane-1-carboxylic acid, reveals significant trends in reactivity and molecular behavior that are primarily dictated by the size and inherent strain of the cycloalkane ring.
These three compounds share the same functional groups at the C1 position: a carboxylic acid and a chlorine atom. This substitution pattern makes the α-carbon a quaternary center. The primary differences in their chemical behavior arise from the conformational characteristics of the five-, six-, and seven-membered rings.
Structural and Physical Properties
The fundamental properties of these homologous acids are distinct, beginning with their molecular formula and mass. As the ring size increases, so does the molecular weight and the ratio of carbon and hydrogen atoms to the functional groups.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size |
| 1-Chlorocyclopentane-1-carboxylic acid | C₆H₉ClO₂ | 148.59 nih.gov | 5 |
| 1-Chlorocyclohexane-1-carboxylic acid | C₇H₁₁ClO₂ | 162.61 nih.govchemsynthesis.com | 6 |
| This compound | C₈H₁₃ClO₂ | 176.64 | 7 |
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Comparative Reactivity and Research Findings
The reactivity of cycloalkanes and their derivatives is heavily influenced by ring strain, which is a combination of angle strain, torsional (eclipsing) strain, and transannular (across-the-ring) strain. These factors differ significantly across cyclopentane, cyclohexane (B81311), and cycloheptane rings and affect the feasibility and outcomes of chemical reactions.
Cyclopentane Ring (in 1-Chlorocyclopentane-1-carboxylic acid): The cyclopentane ring exists in a puckered "envelope" or "twist" conformation to relieve some torsional strain. It is relatively strained compared to cyclohexane.
Cyclohexane Ring (in 1-Chlorocyclohexane-1-carboxylic acid): The cyclohexane ring famously adopts a stable, strain-free chair conformation. This conformational rigidity can influence the accessibility of certain C-H bonds for reaction.
Cycloheptane Ring (in this compound): Seven-membered rings are conformationally flexible and possess considerable angle and torsional strain. They exist in a dynamic equilibrium of several conformations, including the twist-chair and twist-boat. This flexibility and higher energy state can lead to unique reactivity.
Recent research has explored the functionalization of C-H bonds at positions remote from the carboxylic acid directing group, a challenging but valuable transformation. Studies on transannular C-H activation have demonstrated that cycloalkane carboxylic acids of varying ring sizes, from cyclobutane (B1203170) to cyclooctane, can undergo site-selective arylation. nih.govnih.gov In these reactions, the carboxylic acid group directs a metal catalyst (e.g., palladium) to activate a C-H bond on the opposite side of the ring.
It has been shown that α-substituents, including chlorine, are compatible with these transannular functionalization methods. nih.gov The efficiency and regioselectivity of such reactions are dependent on the ring size. For instance, the transannular γ-C–H arylation of cycloheptane and cyclooctane carboxylic acids has been successfully achieved, providing functionalized products in moderate to good yields. nih.gov This demonstrates that even in the larger, more flexible ring systems, controlled functionalization is possible. The inherent strain in medium-sized rings can be a critical factor in these transformations. nih.govnih.gov
The reactivity at the α-carbon itself is also a point of comparison. While the α-carbon in these specific compounds has no hydrogens, the principles of α-halogenation, such as the Hell-Volhard-Zelinsky reaction, are central to their synthesis from the parent cycloalkanecarboxylic acids. libretexts.orgmsu.edu The ease of enol or enolate formation, a key step in α-functionalization, is influenced by the ring's geometry, although this is more relevant for the parent compounds that possess α-hydrogens. msu.eduncert.nic.in The stability of the resulting α-halogenated acid is also tied to the steric and electronic environment imposed by the ring structure.
Advanced Research Applications and Future Directions
1-Chlorocycloheptane-1-carboxylic acid as a Versatile Synthetic Building Block
The dual functionality of this compound—a reactive halogen and a versatile carboxylic acid—makes it a potentially valuable synthon for constructing more complex molecular frameworks. The cycloheptane (B1346806) ring itself is a key feature in numerous bioactive molecules, and methods for its stereocontrolled functionalization are of high interest.
While direct use of this compound in a completed natural product synthesis is not yet documented, its structure is relevant to natural products containing a cycloheptane or related medium-sized ring system. Carboxylic acids are attractive starting materials in synthesis due to their stability and availability. researchgate.net The compound could serve as a key intermediate for introducing a functionalized seven-membered ring. For instance, the carboxylic acid can be reduced to an alcohol or converted to an amine, while the chlorine atom can be substituted or eliminated to introduce further diversity. The synthesis of natural products often relies on the strategic application of such building blocks to assemble complex scaffolds efficiently. rsc.orgnih.gov
The reactivity of the α-chloro acid moiety is well-established, allowing for a range of transformations. The chlorine atom can be readily displaced by various nucleophiles in SN2-type reactions, providing access to α-hydroxy, α-amino, or α-alkoxy cycloheptane carboxylic acids. libretexts.org These derivatives are valuable intermediates for synthesizing compounds with potential pharmaceutical applications. Furthermore, elimination reactions can generate cycloheptene-1-carboxylic acid, a useful precursor for Diels-Alder reactions or further functionalization of the double bond. The carboxylic acid group itself can be converted into esters, amides, or acyl chlorides, enabling its incorporation into larger, more complex structures through standard coupling protocols. jackwestin.com
Table 1: Potential Transformations of this compound as a Synthetic Intermediate
| Reagent(s) | Transformation of C-Cl Bond | Transformation of -COOH Group | Potential Product Class |
| 1. LiAlH₄ 2. H₂O | Reduction to C-H | Reduction to -CH₂OH | 1-Cycloheptylmethanol |
| 1. NaN₃ 2. H₂/Pd | Nucleophilic Substitution | --- | 1-Aminocycloheptane-1-carboxylic acid |
| NaOH (aq), heat | Nucleophilic Substitution | Deprotonation | 1-Hydroxycycloheptane-1-carboxylic acid |
| DBU, heat | Elimination | Deprotonation | Cyclohept-1-ene-1-carboxylic acid |
| SOCl₂ | --- | Acyl Chloride Formation | 1-Chlorocycloheptane-1-carbonyl chloride |
| R-OH, H⁺ | --- | Esterification | Alkyl 1-chlorocycloheptane-1-carboxylate |
Catalyst Development Utilizing Derivatives of this compound
The development of novel catalysts is a cornerstone of modern organic synthesis. nih.gov Chiral ligands derived from structurally well-defined scaffolds are crucial for asymmetric catalysis. Derivatives of this compound could potentially serve as precursors for new classes of chiral ligands. For example, conversion of the carboxylic acid to an amide with a chiral amine, followed by substitution of the chlorine, could yield bidentate ligands. The cycloheptane backbone would provide a unique steric environment around a coordinated metal center, potentially influencing the enantioselectivity of catalyzed reactions. While silicon- and zirconium-based catalysts have been developed for reactions involving carboxylic acids, acs.orgresearchgate.netresearchgate.net the focus here would be on using the entire cycloheptane framework as the chiral ligand scaffold.
Methodological Advancements in Asymmetric Synthesis Involving the Compound
The synthesis of chiral molecules, particularly those with quaternary stereocenters, is a significant challenge in organic chemistry. rsc.org this compound represents an excellent model substrate for developing new asymmetric transformations. Methodologies could focus on the enantioselective substitution of the chlorine atom. For instance, an organocatalytic approach using a chiral catalyst could facilitate the reaction with a nucleophile, leading to the formation of a chiral α-substituted cycloheptane carboxylic acid with high enantiomeric excess. mdpi.com Recent advances in the enantioselective α-chlorination of activated esters using isothiourea catalysts highlight the feasibility of controlling stereochemistry at such centers. nih.gov Developing a catalytic, asymmetric route to replace the chlorine in the parent acid would be a valuable methodological advancement.
Exploration of Bioisosteric Replacements in Lead Optimization
Bioisosterism is a key strategy in medicinal chemistry for modifying the properties of a lead compound while retaining its biological activity. drughunter.comnih.gov The 1-carboxy-cycloheptyl moiety itself can be considered a bioisostere for other cyclic structures, but the quaternary center offers unique possibilities. The 1-chloro-1-carboxy-cycloheptyl group could serve as a sterically demanding, polar replacement for less functionalized groups like a tert-butyl or gem-dimethyl group. The focus of chemical transformations in this context is to enable the synthesis of analogues where such replacements are made. nih.govhyphadiscovery.com
Key chemical transformations would involve:
Nucleophilic Substitution: Replacing the chlorine with various functional groups (e.g., -OH, -NH₂, -CN, -SR) to probe different interactions within a biological target. libretexts.org
Derivatization of the Carboxylic Acid: Converting the acid to amides, esters, or bioisosteric replacements like tetrazoles or hydroxamic acids to modulate acidity, polarity, and hydrogen bonding capacity. nih.gov
Core Modification: Utilizing the existing handles to perform ring contractions or expansions, transforming the cycloheptane scaffold into related cyclic systems.
Emerging Reactivity Profiles and Unexplored Chemical Transformations
The cycloheptane ring exhibits unique conformational flexibility and can participate in transannular reactions, where a reaction occurs across the ring. acs.org Recent work has demonstrated the transannular C-H functionalization of cycloalkane carboxylic acids, a testament to the novel reactivity being uncovered in such systems. nih.govnih.gov Future research on this compound could explore:
Radical-Mediated Reactions: Homolytic cleavage of the C-Cl bond could initiate radical cyclizations or cross-coupling reactions, providing novel pathways to functionalized cycloheptanes.
Transannular C-H Activation: Using the carboxylic acid as a directing group to activate remote C-H bonds on the cycloheptane ring, a strategy that has proven successful for other cycloalkanes. nih.gov
Ring Rearrangements: Investigating conditions that could promote ring contraction (e.g., to form functionalized cyclohexane (B81311) derivatives) or ring expansion, potentially triggered by the reactive α-chloro acid moiety.
Exploring these emerging reactivity profiles would not only expand the synthetic utility of this compound but also contribute to the broader understanding of chemical reactivity in medium-sized ring systems.
Q & A
How can researchers optimize the synthesis of 1-Chlorocycloheptane-1-carboxylic acid to improve yield and purity?
Methodological Answer:
Optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature Control : Elevated temperatures may accelerate chlorination but risk side reactions (e.g., ring-opening in strained cycloheptane systems).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of chloride ions, while non-polar solvents minimize hydrolysis .
- Catalyst Use : Lewis acids like FeCl₃ can facilitate electrophilic substitution, but stoichiometry must be calibrated to avoid over-chlorination.
- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended, referencing protocols for analogous chlorinated cyclohexane derivatives .
Validation : Monitor intermediates via TLC and confirm final product purity by ≥95% HPLC area percentage.
What advanced spectroscopic techniques are recommended for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) using ESI-Orbitrap instruments provides exact mass (<2 ppm error) to confirm molecular formula .
- IR Spectroscopy : Validate carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Data Cross-Referencing : Compare with spectral libraries (e.g., PubChem, ChemSpider) for structurally similar compounds like 1-aminocyclohexanecarboxylic acid .
How should one design experiments to investigate the reactivity of the chlorinated moiety under varying pH conditions?
Methodological Answer:
Experimental Design :
- pH Range : Test acidic (pH 2–4), neutral (pH 7), and basic (pH 10–12) conditions.
- Kinetic Studies : Use UV-Vis spectroscopy to monitor hydrolysis rates. For example, track C-Cl bond cleavage via absorbance changes at 260 nm .
- Product Analysis : Identify intermediates (e.g., cycloheptene derivatives) via GC-MS after derivatization (e.g., silylation for carboxylate stabilization) .
Safety Protocols : Conduct reactions in fume hoods due to potential HCl release, referencing chlorocyclohexane safety guidelines .
How can researchers resolve contradictions in reported NMR spectral data for chlorinated cycloheptane derivatives?
Methodological Answer:
Stepwise Approach :
Replicate Experiments : Ensure consistent synthesis and purification protocols to rule out procedural variability .
Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to reduce conformational exchange and clarify splitting patterns .
Computational Validation : Use software like Gaussian or ORCA to simulate NMR spectra based on optimized geometries, comparing calculated vs. observed shifts .
Collaborative Verification : Share raw data (e.g., FID files) with independent labs for cross-validation, adhering to data-sharing standards in .
What computational approaches are suitable for predicting the stability and reaction pathways of this compound?
Methodological Answer:
- Conformational Analysis : Use molecular mechanics (MMFF94) to identify low-energy conformers, critical for understanding steric effects in reactivity .
- Reactivity Predictions :
- Transition State Analysis : Identify intermediates in hydrolysis pathways using QM/MM methods, referencing studies on chlorinated cyclohexanes .
Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
How can researchers ensure reproducibility in the synthesis of this compound?
Methodological Answer:
- Detailed Protocols : Document all steps exhaustively, including exact reagent grades (e.g., anhydrous solvents), stirring rates, and cooling/heating ramp times .
- Batch Consistency : Use calibrated equipment (e.g., Schlenk lines for moisture-sensitive steps) and validate purity of starting materials via NMR .
- Open Data Practices : Deposit synthetic procedures in repositories like Zenodo, including raw spectral data and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
